molecular formula C22H32O3 B593386 4,5-DiHDPA lactone CAS No. 845673-68-9

4,5-DiHDPA lactone

Cat. No.: B593386
CAS No.: 845673-68-9
M. Wt: 344.5
InChI Key: PCOBNCGOHMJRLU-JLNKQSITSA-N
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Description

4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) and is a PPARγ activator . It is the 1,4 cyclic ester derived from (±)4(5)-DiHDPA, which is produced by epoxidation of DHA at the α-4 double bond .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O3 . The molecular weight is 344.49 .


Chemical Reactions Analysis

This compound is produced by the epoxidation of DHA at the α-4 double bond . The specific chemical reactions involving this compound are not detailed in the available resources.

Scientific Research Applications

  • Synthesis of Branched and Hyperbranched Polylactide Copolymers : A study by Wolf and Frey (2009) discussed the synthesis of branched poly(l-lactide) copolymers using hydroxyl-functional lactone inimer, showing potential applications in the development of complex polymer structures (Wolf & Frey, 2009).

  • Lactone Building Blocks via Enzymatic Catalysis : Kara et al. (2013) reported the use of horse liver alcohol dehydrogenase for oxidative lactonization of diols, highlighting an enzymatic method for lactone synthesis, which could be useful in pharmaceutical and chemical industries (Kara et al., 2013).

  • Chemoselective Synthesis of Lactones from Diols : Suzuki et al. (2002) described a method for oxidative lactonization of diols using an amino alcohol-based Ir bifunctional complex, suggesting a potential for selective synthesis of specific lactones (Suzuki et al., 2002).

  • Study of Lactone and Hydroxyacid Forms of HMG-CoA Reductase Inhibitors : Kearney et al. (1993) explored the interconversion, equilibrium, and solubilities of lactone and hydroxyacid forms of CI-981, an HMG-CoA reductase inhibitor. This study is significant in understanding the stability and solubility of lactone-based pharmaceuticals (Kearney et al., 1993).

  • Synthesis of Geissman-Waiss Lactone : A study by Wee (2001) focused on the synthesis of (-)- and (+)-Geissman-Waiss lactone via a C-H insertion reaction. This research contributes to the field of organic synthesis and the production of complex lactone structures (Wee, 2001).

  • Sesquiterpene Lactones in Traditional Medicine : Gan et al. (2009) isolated new sesquiterpene lactones from Lindera aggregata, demonstrating their hepatoprotective activity, which suggests potential therapeutic applications of certain lactones (Gan et al., 2009).

  • Study of Chiral Lactones : Bartschat et al. (1995) conducted a study on chiral compounds of essential oils, specifically focusing on 4-methyl-5-decanolide. The work offers insights into the stereochemical aspects of lactones, which can be crucial in fragrance and flavor industries (Bartschat et al., 1995).

  • Lactone-Based 5-Lipoxygenase Inhibitors : Ducharme et al. (1994) synthesized naphthalenic lignan lactone derivatives as potent 5-lipoxygenase inhibitors, demonstrating the pharmaceutical potential of lactone derivatives in treating inflammatory conditions (Ducharme et al., 1994).

Properties

IUPAC Name

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOBNCGOHMJRLU-VSHOBBMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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